Cas no 756484-19-2 (1-[4-(3-hydroxyphenyl)phenyl]ethanone)
1-[4-(3-hydroxyphenyl)phenyl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(3-hydroxyphenyl)phenyl]ethanone
- 3-(4-Acetylphenyl)phenol, 95%
- 756484-19-2
- SCHEMBL24619857
- 1-(3'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
- 3-(4-ACETYLPHENYL)PHENOL
- DTXSID40680709
- MFCD11895237
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- MDL: MFCD11895237
- Inchi: 1S/C14H12O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-9,16H,1H3
- InChI Key: OFFKXUKHSXKGNN-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C1C=CC(C(C)=O)=CC=1
Computed Properties
- Exact Mass: 212.083729621g/mol
- Monoisotopic Mass: 212.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
1-[4-(3-hydroxyphenyl)phenyl]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318755-5 g |
3-(4-Acetylphenyl)phenol, 95%; . |
756484-19-2 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB318755-5g |
3-(4-Acetylphenyl)phenol, 95%; . |
756484-19-2 | 95% | 5g |
€1159.00 | 2025-04-16 |
1-[4-(3-hydroxyphenyl)phenyl]ethanone Suppliers
1-[4-(3-hydroxyphenyl)phenyl]ethanone Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-[4-(3-hydroxyphenyl)phenyl]ethanone
Professional Introduction to Compound with CAS No. 756484-19-2 and Product Name *1-[4-(3-hydroxyphenyl)phenyl]ethanone*
Compound with the CAS number 756484-19-2 and the product name 1-[4-(3-hydroxyphenyl)phenyl]ethanone represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular interactions. The presence of hydroxyl and phenyl groups in its molecular structure suggests a rich chemical reactivity, making it a valuable candidate for further exploration.
The molecular structure of 1-[4-(3-hydroxyphenyl)phenyl]ethanone consists of two aromatic rings connected by a ketone group, with a hydroxyl substituent on one of the phenyl rings. This configuration not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological activities. The compound’s ability to engage in hydrogen bonding, due to the hydroxyl group, and its potential for π-π stacking interactions with other biomolecules make it an intriguing subject for medicinal chemistry studies.
In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways relevant to human health and disease. The structural features of 1-[4-(3-hydroxyphenyl)phenyl]ethanone align well with this trend, as they provide a scaffold that can be modified to enhance specific biological functions. For instance, the ketone group can serve as a site for further derivatization, allowing researchers to tailor the compound’s properties for targeted therapeutic applications.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their dysregulation is often associated with various diseases. By designing molecules that can interact with specific enzymes, researchers aim to develop drugs that can correct these dysregulations. The aromatic rings in 1-[4-(3-hydroxyphenyl)phenyl]ethanone provide a platform for selective binding to enzyme active sites, making it a promising candidate for enzyme inhibition studies.
Moreover, the compound’s ability to cross the blood-brain barrier has been a point of interest in neuropharmacological research. The blood-brain barrier is a critical defense mechanism that protects the brain from harmful substances but also poses a significant challenge for drug delivery. Molecules that can effectively traverse this barrier have the potential to treat neurological disorders more efficiently. The structural characteristics of 1-[4-(3-hydroxyphenyl)phenyl]ethanone suggest that it may possess the necessary properties to overcome this barrier, opening up new avenues for treating conditions such as Alzheimer’s disease and Parkinson’s disease.
Recent studies have also explored the antimicrobial properties of compounds with similar structural motifs. The hydroxyl group in 1-[4-(3-hydroxyphenyl)phenyl]ethanone can participate in interactions with microbial cell walls and membranes, disrupting their integrity and leading to cell death. This property makes the compound a potential candidate for developing novel antimicrobial agents, which are increasingly needed due to the rise of antibiotic-resistant bacteria.
The synthesis of 1-[4-(3-hydroxyphenyl)phenyl]ethanone involves multi-step organic reactions that highlight its synthetic versatility. The process typically starts from readily available precursors such as benzaldehyde derivatives, which undergo condensation reactions followed by functional group transformations to yield the desired product. These synthetic routes not only demonstrate the feasibility of producing this compound on an industrial scale but also provide insights into how its structure can be modified for different applications.
In conclusion, compound with CAS No. 756484-19-2 and product name 1-[4-(3-hydroxyphenyl)phenyl]ethanone represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its ability to interact with enzymes, cross biological barriers, and exhibit antimicrobial properties make it a valuable asset in the development of new drugs and therapeutic strategies. As research continues to uncover more about its capabilities, this compound is poised to play an important role in advancing our understanding of chemical biology and drug discovery.
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